molecular formula C16H19NO B3052487 (2-Methoxybenzyl)(2-methylbenzyl)amine CAS No. 418781-82-5

(2-Methoxybenzyl)(2-methylbenzyl)amine

Cat. No.: B3052487
CAS No.: 418781-82-5
M. Wt: 241.33 g/mol
InChI Key: FTJHQOKVUIUOOK-UHFFFAOYSA-N
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Description

(2-Methoxybenzyl)(2-methylbenzyl)amine is a secondary amine featuring two benzyl-derived substituents: a 2-methoxybenzyl group (methoxy at the ortho position of the benzene ring) and a 2-methylbenzyl group (methyl at the ortho position). This compound is structurally characterized by its dual aromatic substitution pattern, which influences its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(2-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-7-3-4-8-14(13)11-17-12-15-9-5-6-10-16(15)18-2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJHQOKVUIUOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354611
Record name (2-METHOXYBENZYL)(2-METHYLBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418781-82-5
Record name N-[(2-Methoxyphenyl)methyl]-2-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418781-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-METHOXYBENZYL)(2-METHYLBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybenzyl)(2-methylbenzyl)amine typically involves the reductive amination of 2-methoxybenzaldehyde and 2-methylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)(2-methylbenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

(2-Methoxybenzyl)(2-methylbenzyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)(2-methylbenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-Methoxybenzyl)(2-methylbenzyl)amine with key analogs, focusing on substituent effects, biological activity, and applications.

Substituent Variations in Benzylamine Derivatives

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties/Activities Applications/Findings References
This compound 2-methoxybenzyl, 2-methylbenzyl C₁₆H₁₉NO Potential AChE inhibition (inference) Hypothesized CNS drug candidate
N-Ethyl-N-(2-methoxybenzyl)amine 2-methoxybenzyl, ethyl C₁₀H₁₅NO AChE inhibition (IC₅₀ = 6.6 µM) Anti-Alzheimer’s candidate
25I-NBOMe 2-methoxybenzyl, phenethylamine C₁₈H₂₂INO₂ Serotonin receptor agonism (psychedelic) Psychoactive designer drug
(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide 2,3-dimethoxybenzyl, 2-methoxybenzyl C₁₇H₂₂BrNO₃ Enhanced polarity, AChE interaction (predicted) Discontinued (synthesis challenges)
(4-Methoxybenzyl)(2-naphthylmethyl)amine 4-methoxybenzyl, 2-naphthylmethyl C₁₉H₁₉NO Bulky substituents (steric hindrance) Undefined (structural studies)

Key Comparative Findings

Impact of Substituent Position and Electronic Effects
  • Ortho vs.

Biological Activity

(2-Methoxybenzyl)(2-methylbenzyl)amine, a derivative of benzylamine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by quantitative data.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of methoxy and methyl groups influences its binding affinity, which can lead to various biological effects. Research indicates that the compound may modulate neurotransmitter systems, particularly those involving serotonin receptors, which are crucial for mood regulation and cognition .

Biological Activity Overview

The compound has been studied for its potential effects on:

  • Neurotransmission : It exhibits activity at serotonin receptors, particularly the 5-HT2A subtype, enhancing binding affinity compared to other benzylamine derivatives .
  • Cell Viability : In vitro studies have shown that this compound can influence cell viability in neuronal cultures, indicating potential neuroprotective properties or neurotoxicity depending on concentration .
  • Antimicrobial Properties : Preliminary investigations suggest it may possess antimicrobial activity, although further studies are needed to confirm these effects.

Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of various substituted phenethylamines, including derivatives related to this compound. The findings indicated concentration-dependent cytotoxicity in differentiated SH-SY5Y cells, with mitochondrial dysfunction observed at higher concentrations. This suggests that while the compound may have therapeutic potential, caution is warranted regarding its neurotoxic effects at elevated doses .

Study 2: Receptor Binding Affinity

Research focusing on the binding affinity of this compound at serotonin receptors revealed significantly enhanced potency compared to non-substituted analogs. The K_i value for this compound was reported at 0.19 nM for the human 5-HT2A receptor, indicating strong receptor engagement .

Comparative Analysis

To provide a clearer understanding of how this compound compares with similar compounds, the following table summarizes key characteristics:

CompoundK_i (nM)Mechanism of ActionNotable Effects
This compound0.195-HT2A receptor agonistPotential neuroprotective effects
(2-Methoxybenzyl)amine6.05-HT2A receptor agonistModerate potency
BenzylamineN/ANon-specificBasic amine properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.